molecular formula C7H6ClNO2 B1317012 Methyl 5-chloronicotinate CAS No. 51269-81-9

Methyl 5-chloronicotinate

Cat. No.: B1317012
CAS No.: 51269-81-9
M. Wt: 171.58 g/mol
InChI Key: TVUWLLCWQGXPSH-UHFFFAOYSA-N
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Description

Methyl 5-chloronicotinate is an organic compound with the chemical formula C7H6ClNO2. It is a derivative of nicotinic acid, where the hydrogen atom at the 5-position of the pyridine ring is replaced by a chlorine atom, and the carboxylic acid group is esterified with a methyl group. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-chloronicotinate can be synthesized through several methods. One common method involves the esterification of 5-chloronicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and catalyst concentration, can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloronicotinate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The methyl ester group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, solvents like ethanol or water, and catalysts like triethylamine.

    Reduction: Hydrogen gas, palladium on carbon catalyst, and solvents like ethanol.

    Oxidation: Potassium permanganate, water, and acidic conditions.

Major Products Formed

    Substitution: Derivatives with different functional groups replacing the chlorine atom.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Carboxylic acid derivatives.

Scientific Research Applications

Methyl 5-chloronicotinate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules, which can be used in drug discovery and development.

    Medicine: Derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of methyl 5-chloronicotinate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it can act as an inhibitor of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

    Methyl nicotinate: Similar structure but lacks the chlorine atom at the 5-position.

    Methyl 4-chloronicotinate: Chlorine atom is at the 4-position instead of the 5-position.

    Methyl 5-bromo-6-chloronicotinate: Contains both bromine and chlorine atoms on the pyridine ring.

Uniqueness

Methyl 5-chloronicotinate is unique due to the presence of the chlorine atom at the 5-position, which can influence its reactivity and interactions with other molecules. This structural feature can make it more suitable for specific chemical reactions and applications compared to its analogs.

Properties

IUPAC Name

methyl 5-chloropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c1-11-7(10)5-2-6(8)4-9-3-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVUWLLCWQGXPSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CN=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10572627
Record name Methyl 5-chloropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10572627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51269-81-9
Record name Methyl 5-chloropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10572627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 5-chloro-nicotinic acid (20.0 g, 127 mmol, purchased from Matrix Scientific, Columbia, S.C., USA) in methanol (200 mL) at 0° C. was added thionyl chloride (18.6 mL, 255 mmol). The reaction mixture was refluxed for 4 hours. After cooling to room temperature the mixture was diluted with saturated aqueous sodium bicarbonate, extracted with AcOEt (3×300 mL), dried over sodium sulfate, filtered and concentrated under reduced pressure to afford crude 5-chloro-nicotinic acid methyl ester (17.2 g, 79%). 1H NMR (400 MHz, CDCl3) δ ppm 9.10 (d, J=1.4 Hz, 1 H), 8.75 (d, J=2.3 Hz, 1 H), 8.29 (d, J=2.0 Hz, 1H), 3.98 (s, 3 H). MS m/z 171.8
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
18.6 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

5-Chloronicotinic acid (200 mg, 1.269 mmol) was refluxed overnight in the presence of concentrated sulfuric acid (8.20 mg, 0.063 mmol) in methanol (8 mL) at 70° C. The reaction was monitored by TLC. After completion of the reaction, the solvent was removed by vacuum and the compound was purified by column chromatography affording the title compound (120 mg). 1H NMR (400 MHz, CDCl3): δ 9.07 (d, 1H, J=1.6 Hz), 8.72 (d, 1H, J=2.0 Hz), 8.26 (m, 1H), 3.95 (s, 1H).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
8.2 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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